CB-1158-analog
説明
CB-1158-analog, also known as Numidargistat-analog and INCB01158-analog, is a potent and orally active arginase inhibitor with IC50=89 nM .
Synthesis Analysis
CB-1158 was synthesized at Calithera Biosciences and dissolved in 100% DMSO for biochemical assays or in Milli-Q water (Millipore, Billerica, MA) for cell-based assays and in vivo studies .Chemical Reactions Analysis
CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment . It has been tested for the ability to block myeloid cell-mediated inhibition of T cell proliferation in vitro, and for tumor growth inhibition in syngeneic mouse models of cancer as a single agent and in combination with other therapies .科学的研究の応用
Inhibition of Arginase by CB-1158
CB-1158, a potent inhibitor of arginase, has been investigated for its role in modulating immune responses within the tumor microenvironment. This compound blocks myeloid cell-mediated suppression of T cell proliferation and reduces tumor growth in various mouse models of cancer. It has been observed to enhance the effects of other cancer therapies, including checkpoint blockade, adoptive T cell therapy, and chemotherapy agents. This suggests that CB-1158 shifts the immune landscape towards a more pro-inflammatory environment, potentially improving clinical responses in cancer therapy (Steggerda et al., 2017).
Role in Immuno-Oncology
CB-1158 has been identified as a first-in-class immuno-oncology agent targeting arginase, a key immuno-suppressive enzyme. It has demonstrated the ability to restore arginine levels and promote T-cell proliferation, leading to an immune-mediated anti-tumor response. This property of CB-1158 makes it a promising candidate for treating various types of cancers. Studies have shown its effectiveness as a single agent and in combination with other immunotherapies (Works et al., 2016).
Clinical Trials and Combination Therapies
A phase 1 study, CX-1158-101, examined the safety and efficacy of CB-1158 as monotherapy and in combination with anti-PD-1 in patients with solid tumors. The study aimed to evaluate pharmacokinetics, anti-tumor effects, and biomarkers, including plasma arginine and arginase activity, to assess the impact on immune function in blood and tumors (Papadopoulos et al., 2017).
Structural Insights
A study provided structural insights into Arginase-1 inhibition by CB-1158. It demonstrated that CB-1158 has a low-nanomolar potency and can significantly increase the thermal stability of Arginase-1. The findings suggest that the potent character of CB-1158 is due to its increased rigidity and formation of an additional hydrogen-bond network, which could be crucial in its role as an arginase inhibitor (Grobben et al., 2019).
Implications for Cancer Treatment
CB-1158's ability to target the immunosuppressive effects of myeloid cells in the tumor microenvironment suggests it could play a significant role in cancer treatment. Its combination with other immunotherapies or standard-of-care treatments may lead to improved therapeutic outcomes, offering a novel approach in immuno-oncology (Steggerda et al., 2016).
作用機序
CB-1158-analog works by inhibiting the enzyme arginase 1 (Arg1), which is a defining feature of immunosuppressive myeloid cells and leads to depletion of L-arginine, a nutrient required for T cell and natural killer (NK) cell proliferation . CB-1158 blocked myeloid cell-mediated suppression of T cell proliferation in vitro and reduced tumor growth in multiple mouse models of cancer, as a single agent and in combination with checkpoint blockade, adoptive T cell therapy, adoptive NK cell therapy, and the chemotherapy agent gemcitabine .
Safety and Hazards
特性
IUPAC Name |
2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BCl2N2O4/c20-15-4-3-13(16(21)11-15)12-23-9-5-14(6-10-23)18(22,17(24)25)7-1-2-8-19(26)27/h3-4,11,14,26-27H,1-2,5-10,12,22H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYBHIALKUAHGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(C1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl)(C(=O)O)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BCl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CB-1158 analog |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。